molecular formula C22H16F6N4O4 B3001397 1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 920368-09-8

1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B3001397
CAS No.: 920368-09-8
M. Wt: 514.384
InChI Key: LRSDPIJMENWFFX-UHFFFAOYSA-N
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Description

1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridazine ring, a trifluoromethyl group, and a methoxyphenyl group, which contribute to its distinctive properties.

Preparation Methods

The synthesis of 1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves multiple steps, including the formation of the pyridazine ring and the introduction of the trifluoromethyl and methoxyphenyl groups. Common synthetic routes include:

    Step 1: Formation of the pyridazine ring through cyclization reactions.

    Step 2: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

    Step 3: Coupling of the methoxyphenyl group via nucleophilic substitution reactions.

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.

Chemical Reactions Analysis

1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.

    Major Products: The major products formed depend on the specific reagents and conditions used in the reactions.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and methoxyphenyl groups play crucial roles in modulating the compound’s activity by influencing its binding affinity and selectivity towards target proteins or enzymes.

Comparison with Similar Compounds

Compared to other similar compounds, 1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

    3,5-bis(trifluoromethyl)phenyl derivatives: Known for their high electronegativity and stability.

    Methoxyphenyl derivatives: Recognized for their potential biological activities.

    Pyridazine derivatives: Widely studied for their diverse chemical and biological properties.

Properties

IUPAC Name

1-[2-[3,5-bis(trifluoromethyl)anilino]-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F6N4O4/c1-36-16-4-2-14(3-5-16)30-20(35)17-6-7-19(34)32(31-17)11-18(33)29-15-9-12(21(23,24)25)8-13(10-15)22(26,27)28/h2-10H,11H2,1H3,(H,29,33)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSDPIJMENWFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F6N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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